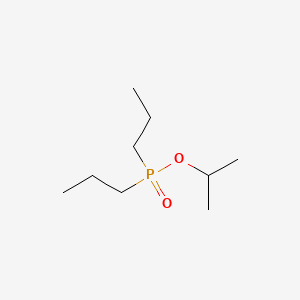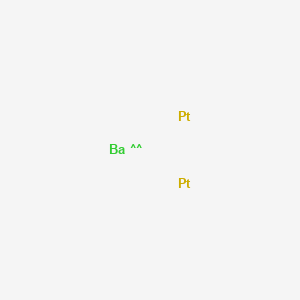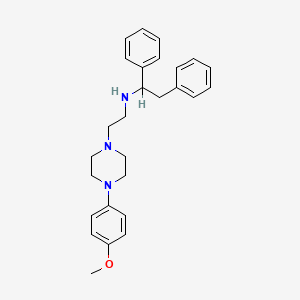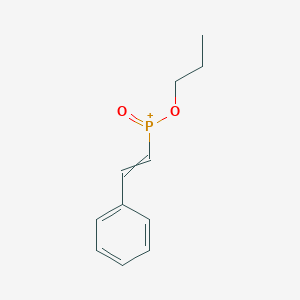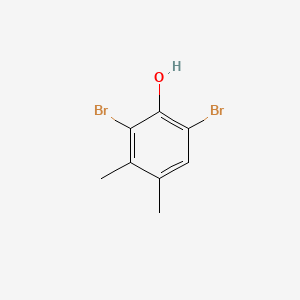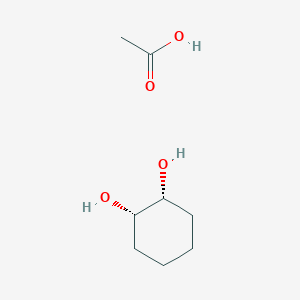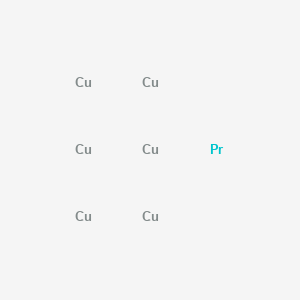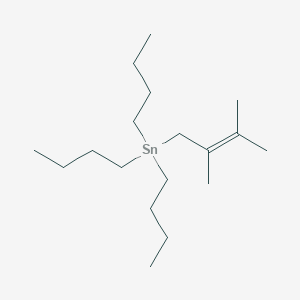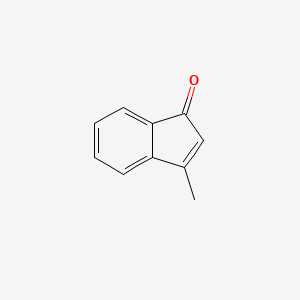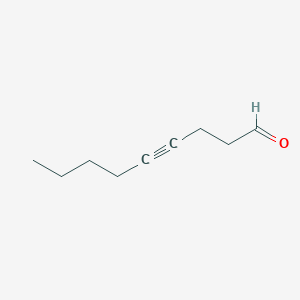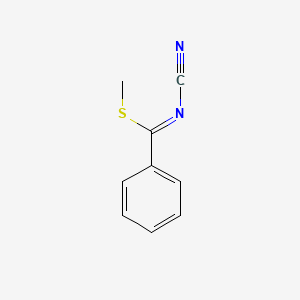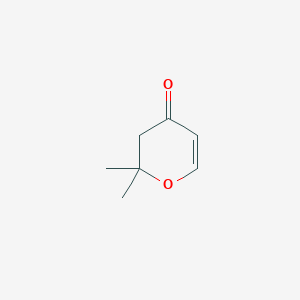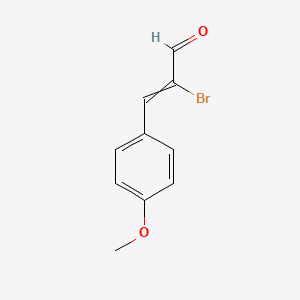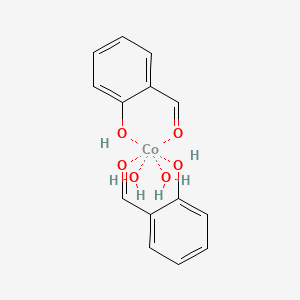
Cobalt(II) salicylaldehyde dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) salicylaldehyde dihydrate is a coordination compound formed by the reaction of cobalt(II) ions with salicylaldehyde in the presence of water molecules
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) salicylaldehyde dihydrate can be synthesized through the reaction of cobalt(II) acetate with salicylaldehyde in an ethanolic solution. The reaction is typically carried out under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
Co(CH3COO)2+2C7H6O2+2H2O→Co(C7H5O2)2⋅2H2O+2CH3COOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Cobalt(II) salicylaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions where salicylaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce cobalt(III) to cobalt(II).
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(II) complexes with retained or exchanged ligands.
Substitution: New cobalt(II) complexes with different ligands.
科学研究应用
Cobalt(II) salicylaldehyde dihydrate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, particularly in inducing apoptosis and autophagy in cancer cells.
Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.
作用机制
The mechanism by which cobalt(II) salicylaldehyde dihydrate exerts its effects involves coordination with target molecules, leading to changes in their chemical properties. In medicinal applications, the compound can interact with cellular components, inducing apoptosis and autophagy through pathways involving mitochondrial dysfunction and regulation of autophagy-related proteins .
相似化合物的比较
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt(II) complex with acetylacetonate ligands.
Cobalt(II) chloride: A simpler cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt(II) salicylaldehyde dihydrate is unique due to its specific ligand environment provided by salicylaldehyde, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable for research and industrial applications.
属性
CAS 编号 |
21039-01-0 |
|---|---|
分子式 |
C14H16CoO6 |
分子量 |
339.21 g/mol |
IUPAC 名称 |
cobalt;2-hydroxybenzaldehyde;dihydrate |
InChI |
InChI=1S/2C7H6O2.Co.2H2O/c2*8-5-6-3-1-2-4-7(6)9;;;/h2*1-5,9H;;2*1H2 |
InChI 键 |
PSEVSPATYJWRKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


